

Application Notes and Protocols for Selitrectinib Administration in Mouse Models

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Compound of Interest

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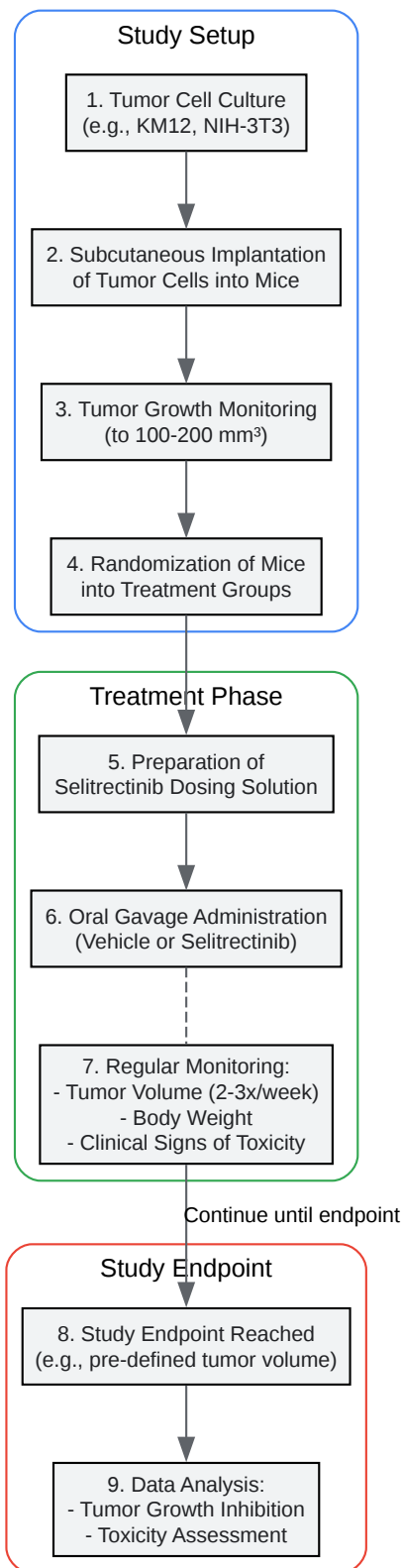
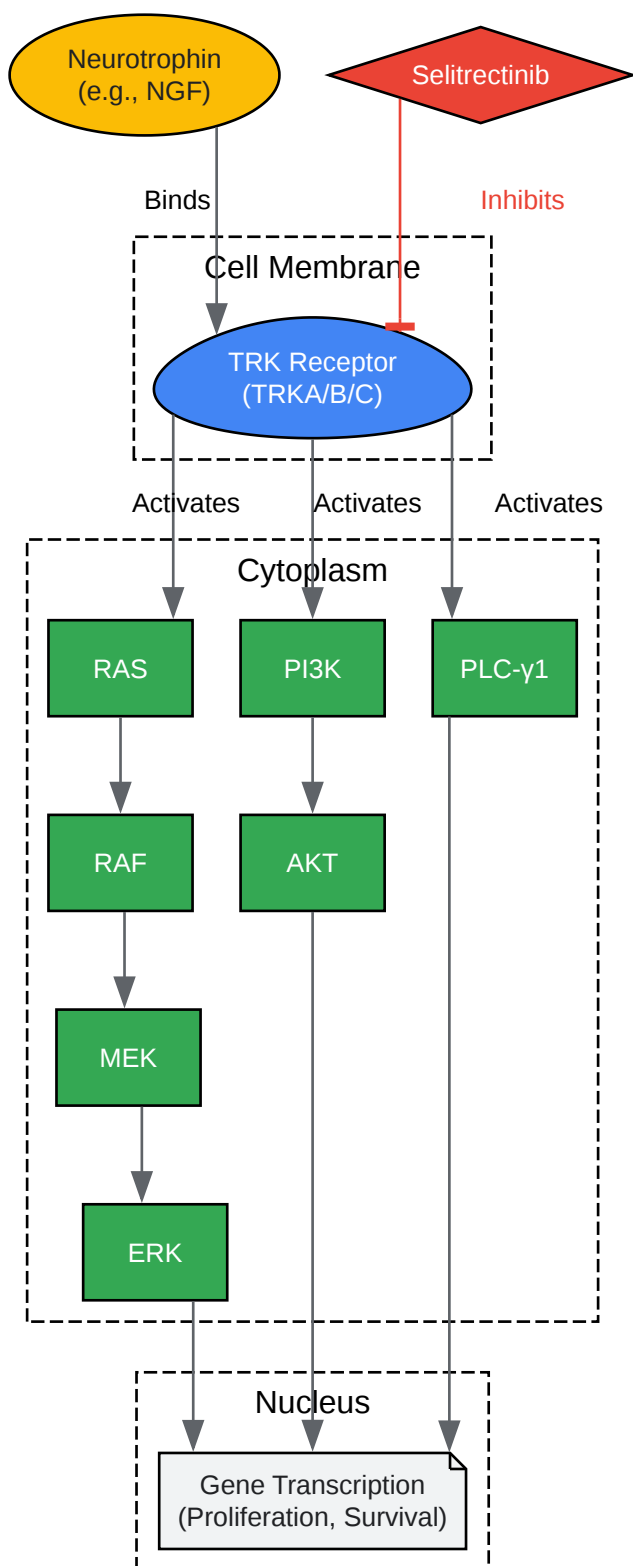
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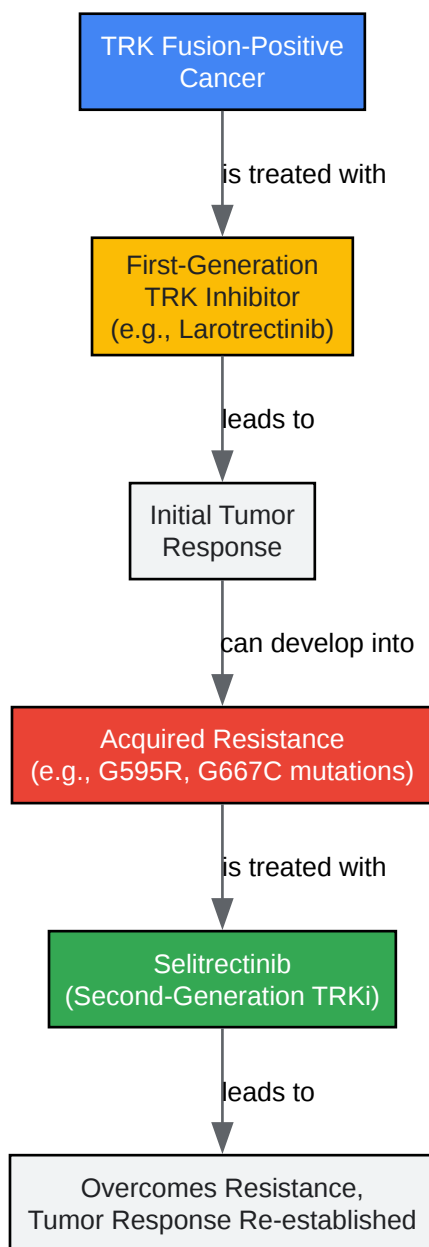
These application notes provide detailed protocols for the dosage and administration of Selitrectinib (also known as LOXO-195), a selective inhibitor of Tropomyosin Receptor Kinase (TRK), in various mouse models of cancer. The following sections detail the mechanism of action, dosage regimens, preparation of dosing solutions, and comprehensive experimental protocols for in vivo efficacy studies.

Mechanism of Action

Selitrectinib is an orally bioavailable, next-generation TRK inhibitor designed to target and bind to TRK proteins, including fusion proteins resulting from rearrangements in the NTRK1, NTRK2, and NTRK3 genes.[1] These fusion proteins lead to uncontrolled TRK signaling, which drives the growth and survival of certain tumors. Selitrectinib's mechanism involves preventing the interaction between neurotrophins and TRK, thereby inhibiting TRK activation and downstream signaling pathways such as the RAS/MAPK, PI3K/AKT, and PLC-γ1 pathways.[2] This inhibition ultimately leads to the induction of apoptosis and suppression of cell growth in tumors that are dependent on TRK signaling.[2]

A key feature of Selitrectinib is its ability to overcome acquired resistance to first-generation TRK inhibitors. This resistance often arises from specific point mutations in the TRK kinase domain, such as solvent-front mutations (e.g., TRKA G595R) and xDFG mutations (e.g., TRKA G667C).[2][3][4] Selitrectinib is designed to effectively inhibit these mutated TRK kinases.[3][4]





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